4-((3-氟苯基)氨基)-2-((3-羟丙基)氨基)-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

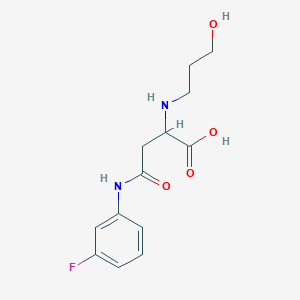

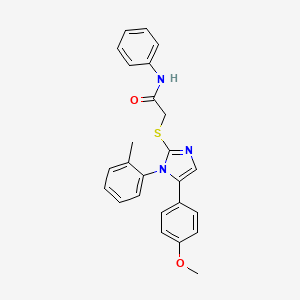

The compound 4-((3-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is a structurally complex molecule that likely contains both amino and carboxylic acid functional groups, as suggested by its name. The presence of a fluorophenyl group indicates potential for interesting electronic and steric properties, which could influence its reactivity and interaction with other molecules. Although the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been synthesized and analyzed, providing insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, involves techniques that could be applicable to the synthesis of 4-((3-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid. The synthesis is confirmed by IR and NMR spectroscopy, as well as X-ray diffraction studies . Similarly, the synthesis of fluorine-containing amino acid derivatives has been described, which involves the use of diethylamino)sulfur trifluoride (DAST) for the introduction of fluorine atoms . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various analytical techniques. For instance, the molecular structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed using single crystal X-ray diffraction, and its vibrational wavenumbers were computed using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods . These techniques could be employed to analyze the molecular structure of 4-((3-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid, providing insights into its geometry and electronic structure.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on similar molecules. For example, the fluorogenic reagent developed for the analysis of primary amines and aminated carbohydrates suggests that the amino groups in the compound could participate in reactions with electrophilic or nucleophilic species . Additionally, the synthesis of metal complexes with 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid indicates that the carboxylate group in the compound could act as a bidentate ligand, forming coordination complexes with various metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from related studies. The stability of the molecule, charge transfer, and hyper-conjugative interactions can be analyzed using NBO analysis, as demonstrated for a similar compound . The presence of fluorine could affect the molecule's dipole moment and reactivity, as seen in the stereoselective preparation of fluorinated amino acid derivatives . The compound's solubility, melting point, and other physical properties would need to be empirically determined, but insights can be gained from the reported properties of structurally similar compounds.

科学研究应用

晶体结构分析

- 单晶检查和 DFT 研究:该化合物使用单晶 X 射线衍射 (SC-XRD) 和密度泛函理论 (DFT) 计算合成和分析。这项研究突出了该化合物的晶体堆积,由强氢键稳定,以及其作为晶体化合物的高稳定性 (Ashfaq 等,2021 年)。

神经保护潜力

- 抑制犬尿氨酸-3-羟化酶:一系列化合物,包括 4-氧代丁酸的变体,被确定为犬尿氨酸-3-羟化酶的有力抑制剂,表明潜在的神经保护应用 (Drysdale 等,2000 年)。

阿尔茨海默病研究

- β-淀粉样蛋白的荧光探针:合成了一种新型衍生物作为 β-淀粉样蛋白的荧光探针,显示出高结合亲和力和阿尔茨海默病诊断的潜力 (Fa 等,2015 年)。

生物医学研究中的分子标记

- 构象受限 19F NMR 标签:开发了一种单氟取代的氨基酸,用于膜结合肽中的固态 19F NMR 距离测量,展示了在生物医学研究中分子标记的应用 (Tkachenko 等,2014 年)。

相互作用研究

- 与 2-(氨基苯基)甲醇的相互作用:研究了 4-氧代丁酸与 1,3-双亲核试剂的反应,展示了有机化学中相互作用研究和机理见解的潜力 (Amalʼchieva 等,2022 年)。

抗菌研究

- 新型抗菌剂的合成:合成了包括 4-氧代丁酸衍生物在内的化合物,并表现出有希望的抗菌活性,突出了它们在开发新抗生素中的潜力 (Egawa 等,1984 年)。

人眼中的紫外线防护

- 人眼中的新型代谢物:该化合物被确认为正常和白内障人眼中的新型代谢物,表明在紫外线防护中发挥作用 (Mizdrak 等,2007 年)。

化学合成和分析

与过渡金属离子的配合物:该化合物与各种金属离子形成配合物,通过物理化学方法表征,表明在材料科学和配位化学中的潜力 (Ferenc 等,2017 年)。

分子结构和分析:使用 FT-IR、X 射线衍射和 DFT 等技术对相关化合物进行广泛分析,提供了对分子结构和电子性质的见解,这在材料科学和药物设计中很有用 (Raju 等,2015 年)。

属性

IUPAC Name |

4-(3-fluoroanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O4/c14-9-3-1-4-10(7-9)16-12(18)8-11(13(19)20)15-5-2-6-17/h1,3-4,7,11,15,17H,2,5-6,8H2,(H,16,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAQPSPJNSSWQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CC(C(=O)O)NCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

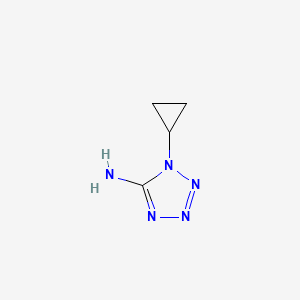

![4-Nitro-[2]naphthoic acid](/img/structure/B3005698.png)

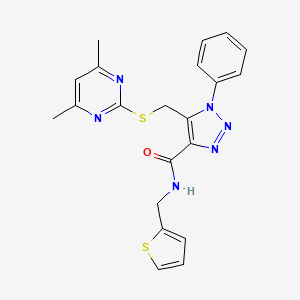

![4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B3005701.png)

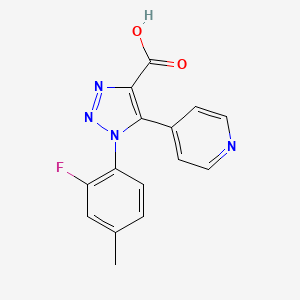

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3005702.png)

![5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole](/img/structure/B3005709.png)

![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B3005712.png)

![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B3005713.png)

![1-Spiro[2.2]pentan-2-ylethanone](/img/structure/B3005717.png)